![molecular formula C16H24ClN3O3S B4711750 2-chloro-N-[2-(dimethylamino)ethyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4711750.png)
2-chloro-N-[2-(dimethylamino)ethyl]-5-(1-piperidinylsulfonyl)benzamide
Descripción general
Descripción
2-chloro-N-[2-(dimethylamino)ethyl]-5-(1-piperidinylsulfonyl)benzamide, also known as CP-122,288, is a chemical compound commonly used in scientific research. It is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes.
Mecanismo De Acción
2-chloro-N-[2-(dimethylamino)ethyl]-5-(1-piperidinylsulfonyl)benzamide acts as a selective antagonist of the dopamine D3 receptor. This means that it blocks the binding of dopamine to this receptor, preventing its activation. The dopamine D3 receptor is primarily found in the mesolimbic pathway, which is involved in reward and motivation. By blocking this receptor, this compound can reduce the rewarding effects of drugs of abuse and potentially reduce drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, it has been found to reduce drug-seeking behavior and prevent relapse to drug use. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. Additionally, this compound has been found to have anti-inflammatory effects in the brain, which may be beneficial in the treatment of neuroinflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N-[2-(dimethylamino)ethyl]-5-(1-piperidinylsulfonyl)benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological and pathological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in long-term studies. Additionally, its selectivity for the dopamine D3 receptor means that it may not be useful for studying the effects of other dopamine receptors.
Direcciones Futuras
There are several potential future directions for research involving 2-chloro-N-[2-(dimethylamino)ethyl]-5-(1-piperidinylsulfonyl)benzamide. One area of interest is its potential use in the treatment of drug addiction. By reducing drug-seeking behavior and the rewarding effects of drugs of abuse, this compound may be a promising candidate for the development of new addiction treatments. Additionally, further research is needed to better understand the role of the dopamine D3 receptor in various physiological and pathological processes, which may lead to the development of new treatments for conditions such as Parkinson's disease and schizophrenia.
Conclusion:
In conclusion, this compound is a useful tool for studying the role of the dopamine D3 receptor in various physiological and pathological processes. Its selectivity for this receptor allows researchers to specifically target it and study its effects. While this compound has several advantages for lab experiments, such as its selectivity, it also has limitations, such as its short half-life. However, there are several potential future directions for research involving this compound, including its use in the treatment of drug addiction and the development of new treatments for neuroinflammatory conditions.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(dimethylamino)ethyl]-5-(1-piperidinylsulfonyl)benzamide is primarily used in scientific research to study the role of the dopamine D3 receptor. This receptor is involved in various physiological processes, including movement, reward, and addiction. It has also been implicated in several pathological conditions, such as Parkinson's disease, schizophrenia, and drug addiction. By selectively blocking the dopamine D3 receptor, this compound can help researchers better understand the role of this receptor in these processes and conditions.
Propiedades
IUPAC Name |
2-chloro-N-[2-(dimethylamino)ethyl]-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O3S/c1-19(2)11-8-18-16(21)14-12-13(6-7-15(14)17)24(22,23)20-9-4-3-5-10-20/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKQNIKWHIQBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



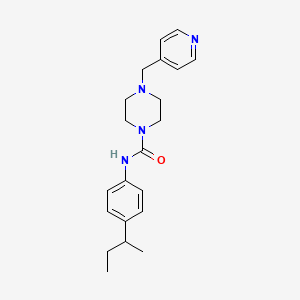
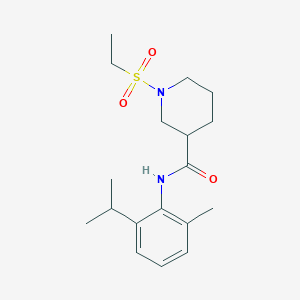
![3-(4-methoxyphenyl)-2-methyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4711679.png)
![5-(4-bromophenyl)-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B4711684.png)
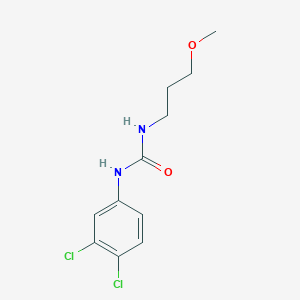

![N-[4-(aminosulfonyl)phenyl]-2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4711699.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4711701.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide](/img/structure/B4711704.png)
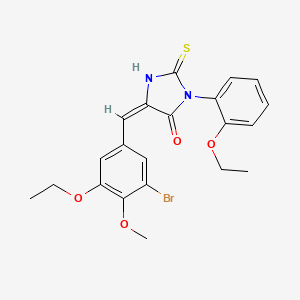

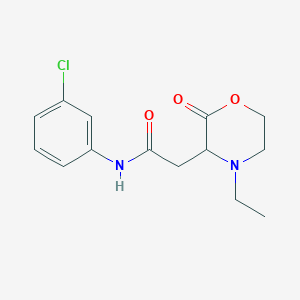
![ethyl 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4711751.png)
![8,8-dimethyl-11-phenyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4711752.png)